1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone

Description

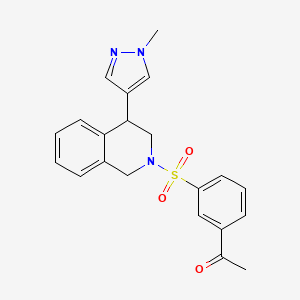

1-(3-((4-(1-Methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone is a heterocyclic compound featuring a 3,4-dihydroisoquinoline core substituted with a 1-methylpyrazole moiety at position 4, linked via a sulfonyl bridge to a phenyl ring bearing an ethanone group. This structure combines aromatic, sulfonamide, and ketone functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

1-[3-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-15(25)16-7-5-8-19(10-16)28(26,27)24-13-17-6-3-4-9-20(17)21(14-24)18-11-22-23(2)12-18/h3-12,21H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWUXUMEESOMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone can be synthesized through multiple steps involving the formation of intermediate compounds. The general synthetic route might include:

Formation of the 1-methyl-1H-pyrazol-4-yl intermediate: : This can be synthesized via a cyclization reaction of an appropriate precursor.

Synthesis of the dihydroisoquinoline core: : This step might involve a Pictet-Spengler reaction where an amine reacts with an aldehyde.

Coupling Reaction: : The pyrazole intermediate is coupled with the dihydroisoquinoline derivative through a sulfonylation reaction.

Final Assembly: : The sulfonylated intermediate is then reacted with phenyl ethanone in the presence of a catalyst to yield the final compound.

Reaction conditions: often include solvents like dichloromethane, catalysts such as palladium complexes, and bases like triethylamine to facilitate reactions.

Industrial Production Methods

In an industrial setting, the preparation might involve similar steps but optimized for large scale. Automated processes, high-throughput synthesis, and continuous flow chemistry are employed to ensure consistent yield and purity.

Chemical Reactions Analysis

1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions including:

Oxidation: : The compound can be oxidized under mild conditions using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions might employ agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur at different positions of the molecule, influenced by the electronic properties of the substituents.

Common Reagents and Conditions: : These include organic solvents (e.g., toluene, acetonitrile), catalysts (e.g., palladium, platinum), and bases or acids to regulate pH.

Major Products: : Depending on the reactions, products can vary from simple modifications of the core structure to more complex derivatives with added functional groups.

Scientific Research Applications

This compound is valuable in various research areas:

Chemistry: : Used in the development of new materials and as an intermediate in complex organic synthesis.

Biology: : Studied for its potential bioactivity, possibly influencing cellular pathways and biological processes.

Medicine: : Investigated for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: : Employed in the formulation of pharmaceuticals, agrochemicals, and as a component in specialty chemicals.

Mechanism of Action

The effects of 1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone are often a result of its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The precise mechanism may involve binding to active sites, altering enzymatic activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroisoquinoline-Based Sulfonamides

Compound from : 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

- Structural Differences : Replaces the 1-methylpyrazole with a 2-methoxyphenyl-triazole group and introduces a propenyl chain on the triazole.

- The propenyl chain may influence conformational flexibility .

Target Compound :

The absence of a triazole and methoxy group in the target compound suggests reduced steric hindrance, which could enhance binding to flat enzymatic pockets. The 1-methylpyrazole may offer hydrogen-bonding opportunities absent in the analog.

Triazole-Sulfonyl Ethanones

Compound from : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Activity: Triazole-sulfonyl hybrids are noted for antimicrobial and anti-inflammatory activities. Fluorine substituents (as in ) often improve metabolic stability .

- Comparison: The target compound lacks fluorine and triazole but incorporates a dihydroisoquinoline scaffold, which may confer selectivity for neurotransmitter receptors (e.g., serotonin or dopamine transporters) .

Pyrazolo-Pyrimidine Sulfonamides

Compounds from : Examples include {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-pyridin-3-yl)-methanone.

- Design Rationale : Pyrazolo-pyrimidines are kinase inhibitors (e.g., JAK/STAT pathway). The sulfonyl group aids in solubility and target engagement .

- Divergence: The target compound’s dihydroisoquinoline core may shift activity toward G-protein-coupled receptors (GPCRs) rather than kinases.

Diazenyl-Pyrazole Ethanones

Compounds from : Examples include (Z)-1-(4-chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22).

- Activity : These compounds exhibit potent antibacterial (MIC: 2–8 µg/mL against E. coli and S. aureus) and antifungal (MIC: 4–16 µg/mL against C. albicans) effects. Chlorine substituents enhance electronegativity, improving DNA intercalation .

- Contrast: The target compound lacks a diazenyl group, which is critical for DNA interaction in analogs. Its sulfonyl-dihydroisoquinoline moiety may instead target proteases or hydrolases.

Data Table: Key Structural and Functional Comparisons

*Predicted based on structural homology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.